

Current Research Focus in EGFR T790M Inhibition

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Compound Focus: Canertinib

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The search results indicate that contemporary research on overcoming EGFR T790M-mediated resistance is dominated by third- and fourth-generation TKIs. The following table summarizes the key drugs discussed in the available literature:

Drug Generation	Example Drugs	Primary Target/Context	Key Findings from Literature
Third-Generation	Osimertinib, Furmonertinib, Lazertinib [1]	T790M resistance mutation [2]	Superior efficacy vs. 1st-gen TKIs; activity in CNS metastases [2] [1].
Fourth-Generation	BLU-945 [3]	Resistance to prior gens (e.g., C797S) [3]	In development; preclinically profiles resistance mutations like L718V/Q791L [3].

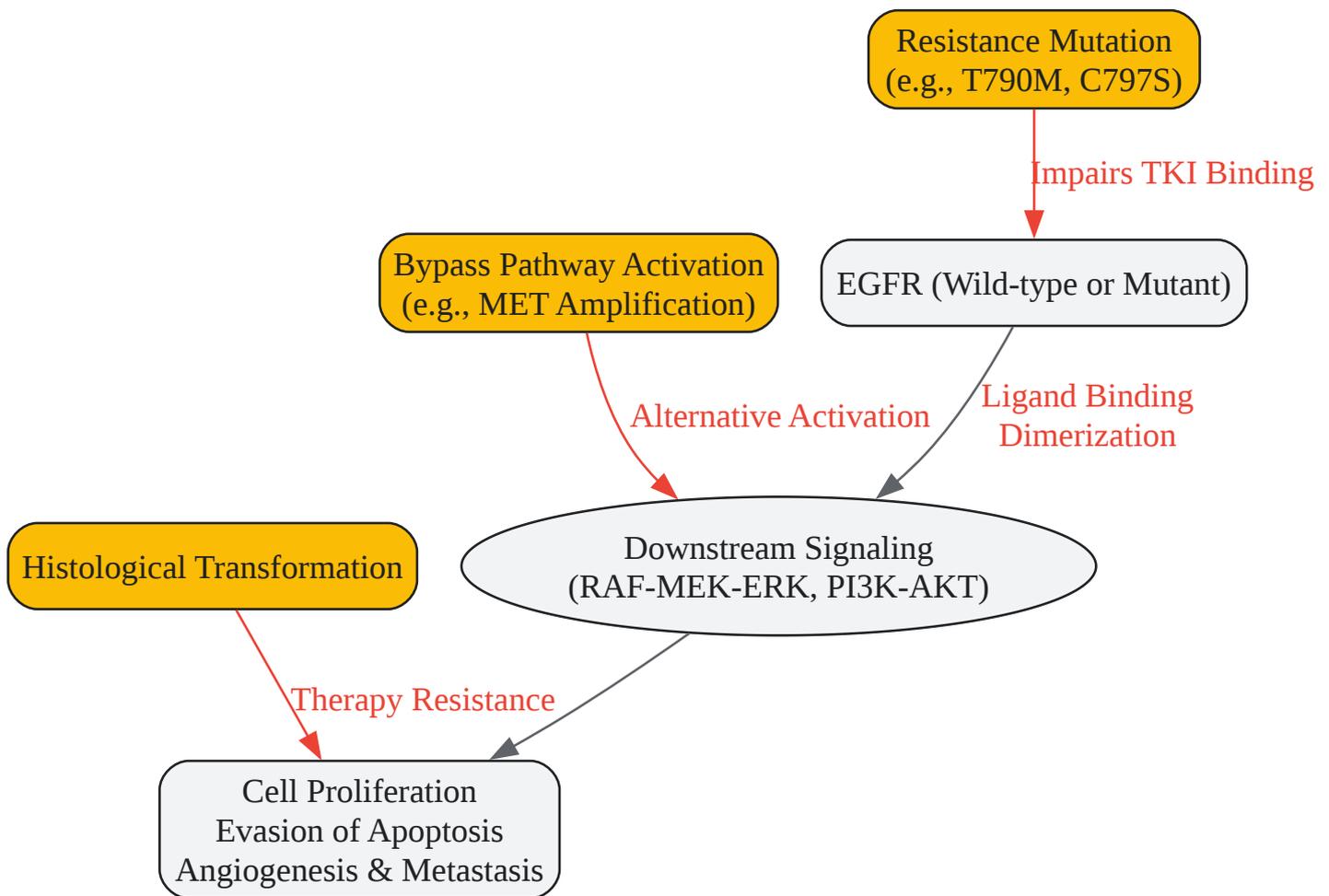
Methodologies for Profiling EGFR TKI Activity

Although data on **Canertinib** is absent, the search results describe several key experimental methods used to evaluate EGFR TKI efficacy and resistance, which are relevant for your professional context.

- **Deep Mutational Scanning (DMS):** This high-throughput method was used to profile resistance mutations for drugs like osimertinib and BLU-945. As detailed in one study, a saturation library of approximately 17,000 variants in the EGFR kinase domain was expressed in Ba/F3 cells. These cells were then subjected to drug pressure, and the outgrowing clones were sequenced to identify enriched "escape" mutations that confer resistance [3].
- **Detection of T790M in Patient Samples:** Identifying the T790M mutation is crucial for treatment selection. The "liquid biopsy" method using circulating tumor DNA (ctDNA) from plasma or serum is a common, less invasive alternative to tissue re-biopsy. One study used the **COBAS ver2** and **PNA-LNA PCR clamp method** on ctDNA to detect T790M with high specificity [4]. **Droplet Digital PCR (ddPCR)** is another sensitive method used to quantify the ratio of T790M to the original activating mutation, which has been correlated with treatment response to osimertinib [5].
- **Knowledge Graph-Based Recommendation Systems:** An innovative computational approach involves building a heterogeneous biomedical knowledge graph that integrates preclinical, clinical, and literature evidence. This system can re-rank hundreds of candidate resistance genes from CRISPR screens (e.g., set up to mimic EGFR TKI treatment) to rapidly prioritize the most promising markers for experimental validation [6].

Key EGFR Signaling and Resistance Pathways

The diagram below illustrates the core EGFR signaling pathway and common resistance mechanisms to TKIs, which provides context for how inhibitors like **Canertinib** are theorized to work.



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How to Locate Specific Data on Canertinib

To find the experimental data you require, I suggest the following targeted approaches:

- **Refine Your Search:** Use specialized scientific databases such as **PubMed**, **Google Scholar**, or **Scopus** with more specific queries. Example terms could include: "**Canertinib** T790M," "CI-1033 AND EGFR T790M," or "Pan-ERBB inhibitor T790M activity."
- **Consult Patent Literature:** Drug development data, including detailed biochemical and cellular assay results, is often disclosed in patent applications. Searching the USPTO or Google Patents for **Canertinib** may yield relevant technical information.
- **Review Older Publications:** As an earlier-generation investigational drug, key findings on **Canertinib** are likely found in research published in the **late 1990s and 2000s**. You may need to adjust search filters to focus on this time period.

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References

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